Dicyclohexylacetic acid is an organic compound with the molecular formula CHO and a CAS number of 52034-92-1. It is classified as a carboxylic acid and is characterized by its unique bicyclic structure, which consists of two cyclohexyl groups attached to an acetic acid moiety. This compound has garnered attention for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry.
Dicyclohexylacetic acid can be synthesized through several methods, often involving the reaction of cyclohexanol with acetic anhydride or acetic acid under controlled conditions. It is classified under carboxylic acids due to the presence of a carboxyl functional group (-COOH) in its structure. The compound is available from various chemical suppliers, including Sigma-Aldrich and BenchChem, indicating its relevance in both research and industrial applications .
Dicyclohexylacetic acid can be synthesized using multiple approaches:
The synthesis process generally follows these steps:
The molecular structure of dicyclohexylacetic acid features:
Dicyclohexylacetic acid participates in various chemical reactions typical of carboxylic acids:
The mechanisms of these reactions often involve nucleophilic attack on the carbonyl carbon of the carboxylic group, leading to subsequent rearrangements or eliminations depending on the reaction conditions.
The mechanism by which dicyclohexylacetic acid exerts its chemical behavior typically involves:
Dicyclohexylacetic acid finds applications in several scientific areas:
The investigation of halogenated acetic acids laid essential groundwork for understanding structure-activity relationships in substituted carboxylic acids, creating foundational knowledge that later informed research on cycloalkyl analogs like dicyclohexylacetic acid. Early scientific exploration focused heavily on mono-, di-, and tri-chloroacetic acids due to their industrial significance and occurrence as disinfection byproducts during water chlorination processes. These compounds were identified as major classes of drinking water contaminants resulting from reactions between organic matter and chlorine-based disinfectants [1]. The discovery of their environmental prevalence spurred extensive research into their chemical behavior and biological interactions throughout the mid-to-late 20th century.
Electrochemical studies revealed critical insights into the reduction pathways of polyhalogenated acetic acids. When subjected to reductive dehalogenation using carbon-based cathodes, trichloroacetic acid (TCA) undergoes stepwise dechlorination through dichloroacetic acid (DCA) and monochloroacetic acid (MCA) intermediates before complete conversion to acetic acid. Research demonstrates significant challenges in achieving complete dechlorination, with studies reporting chloride yields of only approximately 35% after one hour of electrochemical treatment at -0.85 V/SHE using reduced graphene oxide cathodes. Even after three hours, chloride yields plateaued at 70-90%, with monochloroacetic acid persisting at approximately 30% yield [7]. This accumulation of halogenated intermediates highlighted the kinetic barriers in cleaving carbon-chlorine bonds and informed later synthetic approaches for non-halogenated analogs.
Table 1: Key Halogenated Carboxylic Acid Derivatives and Research Milestones
Compound | Discovery/Identification Context | Key Research Contributions | Chemical Characteristics |
---|---|---|---|
Chloroacetic acid (CAA) | Industrial synthesis, chlorination byproduct | Photosensitizing agent, precursor for indigoid dyes | pKa: 2.87, Chemical formula: ClCH₂COOH |
Dichloroacetic acid (DCA) | Natural product (seaweed, mushrooms), water disinfection byproduct | Metabolic modulator (PDK inhibitor), electrochemical intermediate | pKa: 1.35, Chemical formula: CHCl₂COOH |
Trichloroacetic acid (TCA) | Water disinfection, laboratory synthesis | Protein precipitation, herbicide | pKa: 0.77, Chemical formula: CCl₃COOH |
Dicyclohexylacetic acid | Synthetic analog development | Structural studies of cycloalkyl substituents | Chemical formula: (C₆H₁₁)₂CHCOOH |
Natural product chemistry expanded the known sources of halogenated acetic acids beyond industrial and disinfection contexts. Researchers identified dichloroacetic acid as a natural compound present in the red seaweed Asparagopsis taxiformis and the mushroom Russula nigricans [3]. This discovery of biogenic origins prompted investigations into the enzymatic pathways responsible for halogenated acid biosynthesis in these organisms. Similarly, trichloroacetic acid was established as a crucial laboratory reagent for protein precipitation procedures [3], further demonstrating the functional versatility of this chemical class. These foundational studies established halogenated acetic acids as chemically stable compounds with significant electrophilic character and distinctive dissociation constants (pKa values: TCA=0.77, DCA=1.35, MCA=2.87) that influence their reactivity and biological activity [3] [6].
The synthetic methodologies developed for halogenated acetic acids proved invaluable for later carboxylic acid research. DCA is typically prepared industrially through the reduction of trichloroacetic acid [3]. Alternative routes include the reaction of chloral hydrate with calcium carbonate and sodium cyanide in water, followed by acidification with hydrochloric acid [3]. These processes established efficient protocols for manipulating the carbon-chlorine bond, providing technical frameworks that would later be adapted for synthesizing complex alicyclic analogs like dicyclohexylacetic acid. The persistent challenge of incomplete dehalogenation observed in electrochemical treatments underscored the thermodynamic stability of carbon-chlorine bonds in alpha positions and motivated the exploration of structurally distinct carboxylic acids lacking halogens but retaining bioactive conformations.
The therapeutic investigation of carboxylic acid derivatives underwent significant conceptual evolution, pivoting from early metabolic applications toward oncology and stem cell modulation, creating intellectual frameworks that later encompassed cycloalkyl derivatives like dicyclohexylacetic acid. Initial therapeutic interest centered on dichloroacetate (DCA) and its potential for treating metabolic disorders characterized by lactic acidosis. Researchers focused on DCA's unique mechanism as an inhibitor of pyruvate dehydrogenase kinase (PDK), which activates the pyruvate dehydrogenase complex (PDC) to shift cellular metabolism from anaerobic glycolysis toward mitochondrial oxidative phosphorylation [2]. This biochemical effect generated substantial interest in using DCA to correct lactic acid accumulation in congenital disorders and acquired conditions. Early case reports and preclinical data suggested therapeutic potential, leading to multiple clinical trials in the 1990s and early 2000s.
Controlled clinical studies produced disappointing outcomes that prompted a major therapeutic reevaluation. A randomized controlled trial in children with congenital lactic acidosis found DCA was well-tolerated but clinically ineffective for improving outcomes [3]. More significantly, a trial involving children with MELAS syndrome (mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) was halted prematurely when all 15 participants exhibited significant nerve toxicity without measurable clinical benefits [3]. Adult trials similarly demonstrated that while DCA effectively reduced blood lactate concentrations, it provided no hemodynamic improvement or survival advantage [3]. These consistent findings across patient populations forced abandonment of the lactic acidosis treatment paradigm and necessitated new directions for carboxylic acid therapeutics.
Table 2: Evolution of Therapeutic Hypotheses for Carboxylic Acid Derivatives
Therapeutic Hypothesis | Key Supporting Evidence | Research Outcomes | Impact on Cycloalkyl Acid Research |
---|---|---|---|
Lactic acidosis correction | PDK inhibition enhancing pyruvate oxidation | Failed clinical trials (neurotoxicity, no survival benefit) | Shifted focus to non-halogenated analogs |
Cancer metabolism targeting | Tumor growth inhibition in rats; Warburg effect reversal | Reduced proliferation/migration; CSC marker modulation | Validated mitochondrial targeting approach |
Cancer stem cell (CSC) suppression | Downregulation of CD24/CD44/EPCAM markers | Reduced spheroid formation/viability in PDAC models | Established framework for alicyclic acid effects on CSCs |
Mitochondrial rewiring | ROS increase, mtDNA changes, altered mitophagy | Cytostatic effects in pancreatic cancer models | Supported targeting mitochondrial dysfunction |
Concurrently, oncology research revealed an entirely new direction for carboxylic acid therapeutics. A pivotal 2007 study demonstrated that sodium dichloroacetate significantly reduced tumor growth in rat models and killed cancer cells in vitro through mitochondrial mechanisms [3]. This research proposed that DCA reversed the Warburg effect – the metabolic preference of cancer cells for glycolysis even under aerobic conditions – by activating mitochondrial pyruvate oxidation. Subsequent investigations confirmed DCA's ability to inhibit proliferation and migration in pancreatic cancer cell lines (PANC-1 and BXPC-3) in both monolayer (2D) and spheroid (3D) cultures [2]. Mechanistically, DCA treatment increased reactive oxygen species (ROS) production, altered mitochondrial DNA content, and upregulated the mitophagy marker LC3B-II, indicating profound effects on mitochondrial quality control systems [2].
The most significant conceptual shift emerged from discoveries concerning cancer stem cell (CSC) modulation. Research demonstrated that DCA treatment downregulated expression of CSC surface markers CD24, CD44, and EPCAM in PANC-1 pancreatic cancer cells and inhibited spheroid formation and viability [2]. These findings established that carboxylic acids could target the chemoresistant CSC compartment, representing a paradigm shift from merely altering cancer cell metabolism to potentially disabling the tumor-initiating cell population. Further studies confirmed that DCA triggered a metabolic switch from glycolysis to mitochondrial oxidative phosphorylation specifically in tumor cells, increasing oxidative stress without affecting non-tumor cells [3]. This tumor-selective effect offered a mechanistic rationale for pursuing structurally refined carboxylic acids like dicyclohexylacetic acid that might retain mitochondrial targeting capability while avoiding halogen-associated neurotoxicity.
The evolution of therapeutic hypotheses for carboxylic acids profoundly influenced research on alicyclic derivatives. The recognition that DCA's efficacy depended partly on off-target effects beyond PDK inhibition [2] encouraged investigation of structurally distinct acids with potentially optimized target profiles. Dicyclohexylacetic acid emerged during this conceptual transition as a compound designed to maintain the mitochondrial targeting capabilities of earlier carboxylic acids while incorporating structural features (bulky hydrophobic substituents) intended to enhance tissue distribution and target specificity. The established effects of carboxylic acids on CSC populations created a compelling research framework for investigating how cycloalkyl analogs might influence tumor-initiating cells across different cancer types, representing the intellectual bridge between halogenated acetic acids and their advanced alicyclic successors.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3